STO-609 acetate

描述

醋酸STO-609是一种选择性、可透过细胞的钙/钙调蛋白依赖性蛋白激酶激酶抑制剂。它以抑制钙/钙调蛋白依赖性蛋白激酶激酶α和钙/钙调蛋白依赖性蛋白激酶激酶β的重组亚型的活性而闻名。 由于其在抑制这些激酶方面的特异性和有效性,该化合物被广泛应用于科学研究中 .

准备方法

醋酸STO-609的合成包括制备7-氧代-7H-苯并咪唑[2,1-a]苯[de]异喹啉-3-羧酸,然后将其转化为醋酸酯形式。合成路线通常包括以下步骤:

苯并咪唑核的形成: 这涉及到适当的芳香胺与羧酸或其衍生物的缩合。

环化: 中间体环化形成苯并咪唑[2,1-a]苯[de]异喹啉结构。

氧化: 所得化合物被氧化以在7位引入酮基。

乙酰化: 最后,将该化合物乙酰化形成醋酸STO-609.

化学反应分析

醋酸STO-609主要进行苯并咪唑衍生物典型的反应。这些包括:

氧化: 该化合物可以被氧化以引入额外的官能团。

还原: 还原反应可用于修饰酮基。

取代: 结构中的芳香环可以进行亲电取代反应。

乙酰化和脱乙酰化: 在适当条件下可以引入或去除乙酰基.

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂、乙酸酐等乙酰化剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

Cancer Research

STO-609 has shown promise in inhibiting the growth of various cancer cell lines, particularly hepatocellular carcinoma (HCC). Studies indicate that CaMKK2 expression is significantly upregulated in HCC, correlating with poor patient survival rates. Pharmacological inhibition using STO-609 has been demonstrated to impair tumorigenicity in vivo and regress hepatic tumor burden in mouse models .

Case Study : In a study involving a carcinogen-induced HCC mouse model, treatment with STO-609 resulted in a marked reduction in tumor size and improved survival outcomes, highlighting its potential as a therapeutic agent against liver cancer .

Metabolic Disorders

Research has indicated that STO-609 can confer protection against non-alcoholic fatty liver disease (NAFLD). In mouse models, inhibition of CaMKK2 by STO-609 reversed hepatic steatosis and improved metabolic profiles . The compound's ability to modulate insulin signaling pathways makes it a candidate for further exploration in metabolic disease treatments.

Data Table: Effects of STO-609 on NAFLD Models

| Treatment | Model Type | Outcome |

|---|---|---|

| STO-609 | Mouse Model | Reduced hepatic steatosis |

| Control | Mouse Model | Persistent steatosis |

Bone Health

Recent studies have explored the role of CaMKK2 in bone metabolism. Inhibition of this kinase using STO-609 has been shown to stimulate new bone formation and reverse age-associated bone loss in mice. This suggests that targeting CaMKK2 could be an effective strategy for treating osteoporosis .

Case Study : A six-week treatment regimen with STO-609 in aged mice resulted in significant increases in trabecular bone volume and strength compared to control groups .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 is primarily distributed to the liver, with detectable levels also found in the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity profiles across various tissues, making it suitable for experimental use .

作用机制

醋酸STO-609通过选择性抑制钙/钙调蛋白依赖性蛋白激酶激酶发挥作用。它与激酶的ATP结合位点竞争,从而阻止其激活和随后对下游靶标的磷酸化。 这种抑制会影响各种细胞通路,包括参与细胞生长、分化和凋亡的通路 .

相似化合物的比较

醋酸STO-609对其对钙/钙调蛋白依赖性蛋白激酶激酶的高度选择性是独一无二的。类似的化合物包括:

KN-93: 另一种钙/钙调蛋白依赖性蛋白激酶激酶的抑制剂,但与醋酸STO-609相比选择性较低。

W-7: 一种钙调蛋白拮抗剂,也抑制钙/钙调蛋白依赖性蛋白激酶激酶,但对其他钙调蛋白依赖性过程有更广泛的影响。

Calmidazolium: 一种强效的钙调蛋白抑制剂,影响多种钙调蛋白依赖性酶.

醋酸STO-609以其在抑制钙/钙调蛋白依赖性蛋白激酶激酶方面的特异性和有效性而脱颖而出,使其成为研究中的一种有价值的工具。

生物活性

STO-609 acetate is a selective, cell-permeable inhibitor of calcium/calmodulin-dependent protein kinase kinase (CaM-KK). It is primarily recognized for its role in modulating various biological processes by inhibiting CaM-KKα and CaM-KKβ isoforms. This compound has garnered significant attention in research due to its potential therapeutic applications, particularly in metabolic and neurodegenerative diseases.

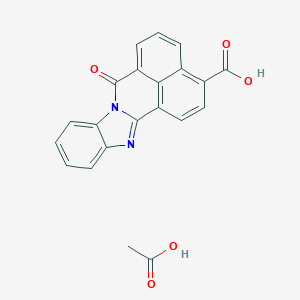

- Chemical Name: 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate

- CAS Number: 1173022-21-3

- Purity: ≥98% .

STO-609 functions by competing for the ATP-binding site of CaM-KK, exhibiting Ki values of 80 ng/mL for CaM-KKα and 15 ng/mL for CaM-KKβ. It demonstrates over 80-fold selectivity against other kinases such as CaMK1, CaMK2, CaMK4, MLCK, PKC, PKA, and p42 MAPK .

Selectivity and Inhibition Profile

| Kinase | Ki Value (ng/mL) |

|---|---|

| CaM-KKα | 80 |

| CaM-KKβ | 15 |

| CaMK1 | >6400 |

| CaMK2 | >6400 |

| CaMK4 | >6400 |

| MLCK | >6400 |

| PKA | >6400 |

| PKC | >6400 |

| p42 MAPK | >6400 |

This selectivity makes STO-609 a valuable tool for studying the physiological roles of CaM-KK in various cellular contexts.

In Vitro Studies

STO-609 has been shown to significantly inhibit the activity of recombinant CaM-KKα and CaM-KKβ isoforms. In HeLa cell lysates, it inhibits AMP-activated protein kinase kinase (AMPKK) activity with an IC50 of approximately 20 ng/mL . The compound also suppresses the calcium-induced activation of downstream CaM kinases in a dose-dependent manner.

In Vivo Studies

Research indicates that STO-609 administration can confer protection against non-alcoholic fatty liver disease (NAFLD) in mouse models. The compound was shown to reverse hepatic steatosis and improve metabolic parameters related to insulin resistance . Additionally, studies have demonstrated that it can reduce infarct volume in models of cerebral ischemia when administered intracerebroventricularly .

Case Studies

- Non-Alcoholic Fatty Liver Disease:

- Cerebral Ischemia:

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that after intraperitoneal administration, STO-609 primarily targets the liver while also distributing to the intestine, kidney, spleen, and pancreas. The compound exhibits low toxicity at concentrations up to 10 µg/mL without affecting cellular viability .

Metabolism

STO-609 is metabolized by CYP1A2 among other cytochrome P450 enzymes, leading to several mono-hydroxylated byproducts. Understanding its metabolic pathways is crucial for evaluating its pharmacological profiles and potential drug interactions .

属性

IUPAC Name |

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRSTFUVBWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。